N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
N-[(4-Methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps. One common method involves the reaction of 4-hydroxycoumarin with 2-aminopyridine in the presence of a suitable catalyst to form the chromene core. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the 4-methylphenyl group. The final step involves the formation of the carboxamide group through the reaction with an appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce chromene alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[(4-Methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-[(4-Methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C23H18N2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-16-9-11-17(12-10-16)15-25(22-8-4-5-13-24-22)23(27)21-14-19(26)18-6-2-3-7-20(18)28-21/h2-14H,15H2,1H3 |
InChI Key |
IJRNJQDBHYPZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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